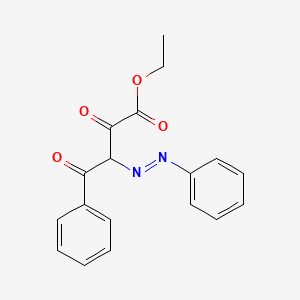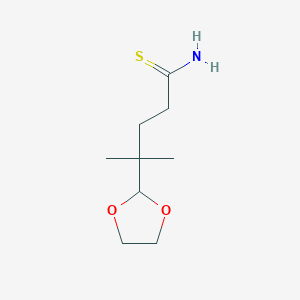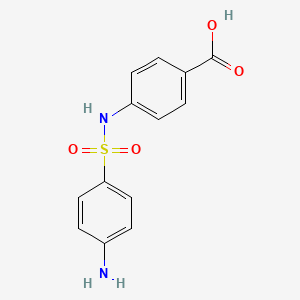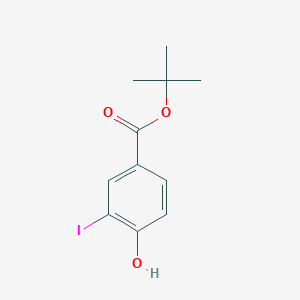
Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate is an organic compound with a complex structure that includes both aromatic and diazenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization and subsequent oxidation to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with target molecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,4-dioxo-4-phenylbutanoate: Lacks the diazenyl group, making it less reactive in redox reactions.
Phenylhydrazine derivatives: Similar in structure but may have different functional groups attached to the aromatic ring.
Quinones: Structurally related compounds that also undergo redox reactions but have different reactivity profiles.
Uniqueness
Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate is unique due to the presence of both the diazenyl and aromatic functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C18H16N2O4 |
|---|---|
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate |
InChI |
InChI=1S/C18H16N2O4/c1-2-24-18(23)17(22)15(16(21)13-9-5-3-6-10-13)20-19-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
Clé InChI |
NJSWQKBUHFAWBX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy-](/img/structure/B15093787.png)

![5-(Azidomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15093792.png)
![1-(2-acetamidopropanoyl)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B15093798.png)


![N-[1-(4-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B15093819.png)


![2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol](/img/structure/B15093849.png)
![trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane](/img/structure/B15093851.png)

![[5-(2-Aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15093856.png)

